2-(2-Chloro-4-nitroanilino)ethanol
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Overview
Description
2-(2-Chloro-4-nitroanilino)ethanol is an organic compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.626 g/mol It is characterized by the presence of a chloro group, a nitro group, and an anilino group attached to an ethanol backbone
Preparation Methods
One common method involves the acetylation of 2-nitroaniline with acetyl chloride at room temperature, followed by chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-4-nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
2-(2-Chloro-4-nitroanilino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
2-(2-Chloro-4-nitroanilino)ethanol can be compared with similar compounds such as:
- 2-(4,5-Dichloro-2-nitroanilino)ethanol
- 4-Chloro-N-ethyl-2-nitroaniline
- 2-((2-(4-Chloro-2-nitroanilino)ethyl)amino)ethanol These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of different substituents can significantly influence their reactivity and applications .
Properties
Molecular Formula |
C8H9ClN2O3 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(2-chloro-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 |
InChI Key |
XFQSQNIUFIONHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCO |
Origin of Product |
United States |
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